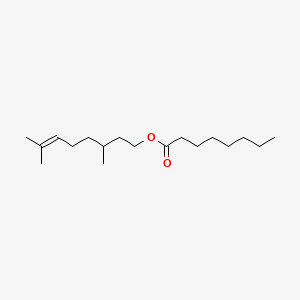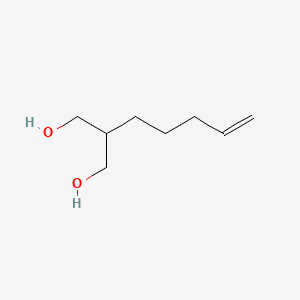
Perylene-3-carboxylic Acid
概要
説明
Perylene-3-carboxylic acid is an organic compound belonging to the family of polycyclic aromatic hydrocarbons. It is derived from perylene, a well-known chromophore, and is characterized by its extended π-conjugated system. This compound is notable for its unique optical and electronic properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Perylene-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of perylene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. For example, the catalytic oxidation of perylene using metal catalysts such as palladium or platinum can be employed. These methods offer advantages in terms of scalability and environmental impact.
化学反応の分析
Types of Reactions
Perylene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the perylene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Perylene-3-carbinol, perylene-3-aldehyde.
Substitution: Halogenated perylene derivatives, nitroperylene, sulfonated perylene.
科学的研究の応用
Perylene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various perylene derivatives, which are important in the study of organic semiconductors and dyes.
Biology: Employed in the development of fluorescent probes for bioimaging and biosensing due to its strong fluorescence properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of pigments, dyes, and organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which perylene-3-carboxylic acid exerts its effects is primarily related to its electronic structure. The extended π-conjugated system allows for efficient absorption and emission of light, making it an excellent candidate for applications in optoelectronics and fluorescence-based technologies. In biological systems, its fluorescence properties enable it to act as a probe for detecting specific biomolecules or cellular structures.
類似化合物との比較
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic acid: Similar in structure but with additional carboxylic acid groups, leading to different chemical and physical properties.
Perylene diimides: Known for their use in organic electronics and as dyes, these compounds have imide groups instead of carboxylic acids.
Perylene bisimides: Similar to perylene diimides but with two imide groups, offering enhanced stability and different electronic properties.
Uniqueness
Perylene-3-carboxylic acid is unique due to its single carboxylic acid group, which provides a balance between solubility and reactivity. This makes it a versatile intermediate for the synthesis of more complex perylene derivatives and allows for fine-tuning of its properties for specific applications.
特性
IUPAC Name |
perylene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O2/c22-21(23)18-11-10-17-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-16(18)20(15)17/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWPQZWKLJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451040 | |
| Record name | 3-Perylenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7350-88-1 | |
| Record name | 3-Perylenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzenamine, 4-[(3-nitrophenyl)azo]-](/img/structure/B3056633.png)





